UAA crosslinker 1

Description

Principles of Proximity-Enabled Bioreactivity

Proximity-enabled bioreactivity is a core principle underlying many UAA-mediated crosslinking strategies. This mechanism relies on the incorporation of a UAA bearing a latent reactive group into a protein. This latent group remains inert until the UAA and its target natural amino acid residue are brought into close spatial proximity, typically through specific protein-protein interactions, intramolecular folding, or conformational changes. Upon achieving this proximity, the latent reactive group is triggered to form a covalent bond with the target residue. This approach offers significant advantages, including high specificity, the ability to capture weak and transient protein-protein interactions, and the minimization of non-specific crosslinks that can complicate downstream analysis nih.govresearchgate.netescholarship.orgnih.govnih.govresearchgate.net.

Reaction Mechanisms with Target Residues (e.g., Lysine (B10760008), Histidine, Tyrosine, Cysteine)

"UAA crosslinker 1" is specifically identified as a click chemistry reagent containing an azide (B81097) group medchemexpress.combioscience.co.uk. The azide functionality itself does not directly react with protein residues such as lysine, histidine, tyrosine, or cysteine. Instead, it serves as a reactive handle for bioorthogonal ligation reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) medchemexpress.combioscience.co.uk. These click reactions enable the covalent attachment of other molecules, which may themselves be crosslinking agents or probes designed to react with specific amino acid residues.

However, the broader field of UAA crosslinking encompasses various strategies that achieve direct residue-specific covalent modification. These often involve UAAs engineered with different reactive warheads:

Electrophilic UAAs: These incorporate groups that can undergo nucleophilic attack by amino acid side chains. For instance, haloalkane-containing UAAs react with the thiol group of cysteine to form thioether bonds researchgate.netescholarship.orgpnas.org. Other electrophilic UAAs, such as those utilizing sulfur-fluoride exchange (SuFEx) chemistry, can target lysine, histidine, and tyrosine residues nih.govresearchgate.netpnas.orgresearchgate.net.

Photoactivatable UAAs: These UAAs contain moieties that, upon activation by UV light, generate highly reactive intermediates like nitrenes or radicals. These intermediates can then insert into C-H bonds or react with heteroatoms on nearby amino acid residues nih.govnih.govresearchgate.netacs.org. While offering spatiotemporal control, these methods can sometimes lead to less specific crosslinking or shorter intermediate half-lives nih.govresearchgate.netoup.com. Specific designs, such as o-NBAK, have been developed to target lysine residues selectively upon UV activation researchgate.net.

The following table summarizes common UAA crosslinking mechanisms and their targeted residues:

Table 1: UAA Crosslinker Reactivity with Amino Acid Residues

| UAA Type/Functional Group | Target Residues | Mechanism of Reaction | References |

| Haloalkane | Cysteine | Thioether formation via nucleophilic substitution | researchgate.netescholarship.orgpnas.org |

| Electrophilic (e.g., SuFEx) | Lysine, Histidine, Tyrosine | Nucleophilic substitution or addition | nih.govresearchgate.netpnas.orgresearchgate.net |

| Photoactivatable (aryl azide) | Various (e.g., C-H, N-H bonds) | Radical or nitrene insertion | nih.govresearchgate.netacs.org |

| Photoactivatable (benzophenone) | Various (e.g., C-H bonds) | Radical abstraction and recombination | nih.govacs.org |

Click Chemistry Modalities in this compound Design

Click chemistry, characterized by its high efficiency, specificity, and mild reaction conditions, plays a pivotal role in the design and application of UAA crosslinkers. "this compound," by virtue of its azide group, is well-suited for participation in these bioorthogonal reactions, enabling the precise conjugation of molecules to proteins medchemexpress.combioscience.co.uk.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, involving the highly efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne nih.govnih.gov. "this compound" readily participates in CuAAC reactions, allowing for the covalent attachment of alkyne-functionalized molecules to proteins engineered to incorporate this UAA medchemexpress.combioscience.co.uk. This conjugation can be used to append fluorescent probes, affinity tags, or other crosslinking agents, thereby expanding the functional repertoire of the protein.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Considerations

An important advancement in click chemistry is the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction circumvents the need for a copper catalyst by utilizing strained cyclic alkynes, such as those containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) moieties, which react spontaneously with azides nih.govnih.gov. "this compound" can also engage in SPAAC reactions with molecules bearing these strained alkynes medchemexpress.commedchemexpress.com. The primary advantage of SPAAC is its bioorthogonality, meaning it proceeds efficiently in biological environments without the toxicity or side reactions associated with copper catalysts, making it particularly suitable for live-cell applications nih.govnih.gov.

The following table outlines the key click chemistry reactions applicable to "this compound":

Table 2: Click Chemistry Reactions for this compound

| Reaction Type | Reactants | Product | Key Features | References |

| CuAAC | Azide + Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | Copper-catalyzed, highly efficient, regioselective | nih.govnih.gov |

| SPAAC | Azide + Strained Alkyne (e.g., DBCO, BCN) | 1,4-disubstituted 1,2,3-triazole (mixture) | Catalyst-free, bioorthogonal, mild conditions | medchemexpress.comnih.govnih.govmedchemexpress.com |

Photoactivatable versus Latent Bioreactive Crosslinking Mechanisms

UAA-based crosslinking strategies can be broadly categorized into two main approaches: photoactivatable crosslinking and latent bioreactive (proximity-enabled) crosslinking. Each strategy offers distinct advantages for studying protein interactions and dynamics.

Comparative Analysis of Photo-Crosslinking with UV Activation

Photo-Crosslinking: This method employs UAAs equipped with photoactivatable groups, such as aryl azides, benzophenones, or diazirines. Upon exposure to UV light, these groups generate highly reactive intermediates (e.g., nitrenes, carbene radicals) that can rapidly insert into or abstract hydrogen atoms from nearby C-H or heteroatom-H bonds within interacting proteins nih.govnih.govresearchgate.netacs.org. This process allows for spatiotemporal control over the crosslinking event nih.govnih.gov. However, photo-crosslinking can sometimes result in non-specific reactivity, leading to complex product mixtures and challenging mass spectrometry (MS) analysis due to the short half-lives of the reactive intermediates nih.govresearchgate.netoup.com. Despite these challenges, specific photoactivatable UAAs have been engineered for residue selectivity, such as o-NBAK, which targets lysine residues upon UV irradiation researchgate.net.

Latent Bioreactive Crosslinking (Proximity-Enabled): In contrast, latent bioreactive UAAs possess functional groups that are unreactive under physiological conditions but become activated upon specific molecular interactions. The reactivity is triggered by the close proximity of the UAA to its target natural amino acid residue, rather than by an external trigger like UV light nih.govresearchgate.netescholarship.orgnih.govnih.govresearchgate.net. This proximity-enabled reactivity ensures high specificity, enabling the capture of weak and transient protein-protein interactions with greater fidelity and often higher yields than photo-crosslinking methods nih.govescholarship.orgnih.govnih.gov. The reactive intermediates in these systems typically have longer half-lives, facilitating more efficient crosslinking and analysis. Furthermore, some latent bioreactive UAAs are designed to react with a broad range of natural residues, enhancing their versatility nih.govresearchgate.net.

The following table provides a comparative overview of these two crosslinking strategies:

Table 3: Comparison of Photoactivatable vs. Latent Bioreactive UAAs

| Feature | Photo-Crosslinking UAAs | Latent Bioreactive UAAs (Proximity-Enabled) |

| Activation | UV light irradiation | Proximity (protein-protein interaction) |

| Reactive Species | Nitrenes, radicals | Specific functional groups (e.g., electrophiles) |

| Selectivity | Can be non-specific; some designs are residue-specific | High residue specificity; targets proximal residues |

| Intermediate Half-life | Short (ns to μs) | Longer |

| Yield | Often lower | Often higher |

| Analysis Complexity | Can be high due to non-specific reactions | Lower due to specificity |

| Common Examples | Aryl azides, benzophenones, diazirines | Haloalkanes, electrophilic groups, SuFEx reagents |

| References | nih.govnih.govresearchgate.netacs.org | nih.govresearchgate.netescholarship.orgnih.govnih.govresearchgate.net |

While "this compound" itself is primarily defined by its azide group for click chemistry, the principles of proximity-enabled and photoactivatable crosslinking are fundamental to the broader applications of UAAs in protein interaction studies, often achieved by conjugating the appropriate reactive moieties to the UAA scaffold.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17N5O4 |

|---|---|

Molecular Weight |

259.26 g/mol |

IUPAC Name |

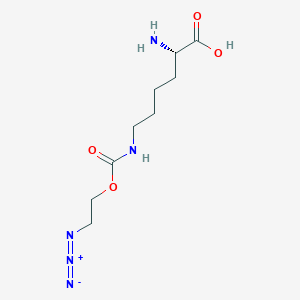

(2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C9H17N5O4/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11/h7H,1-6,10H2,(H,12,17)(H,15,16)/t7-/m0/s1 |

InChI Key |

RPLCQQYRZLXMKL-ZETCQYMHSA-N |

Isomeric SMILES |

C(CCNC(=O)OCCN=[N+]=[N-])C[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N |

Origin of Product |

United States |

Mechanistic Foundations of Uaa Crosslinker 1 Functionality

Photoactivatable versus Latent Bioreactive Crosslinking Mechanisms

Proximity-Triggered Chemical Crosslinking Approaches

UAA crosslinker 1 is a specialized chemical reagent designed for proximity-triggered crosslinking applications, particularly within the realm of bioorthogonal chemistry and protein engineering. Its utility lies in its ability to form covalent bonds between molecules when they are brought into close spatial proximity, a mechanism crucial for mapping molecular interactions and understanding biological processes.

Mechanism of Action

This compound functions as a click chemistry reagent, featuring an azide (B81097) group medchemexpress.commedchemexpress.commedchemexpress.com. This azide moiety is capable of participating in two primary types of cycloaddition reactions: copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) medchemexpress.commedchemexpress.com. For proximity-triggered crosslinking, this compound is typically conjugated to one molecular entity, while a complementary functional group (such as an alkyne, or a strained alkyne like DBCO or BCN) is attached to another molecular entity medchemexpress.commedchemexpress.com.

The crosslinking event is initiated or significantly enhanced when these two functionalized molecules are brought into close proximity, often dictated by endogenous biological interactions, such as protein-protein binding or protein-nucleic acid interactions medchemexpress.com. Upon achieving sufficient proximity, the azide group of this compound reacts with its alkyne counterpart, forming a stable covalent linkage. This process effectively "locks" the interacting partners together, allowing for their subsequent identification and analysis. The specificity of the crosslinking is thus inherently tied to the spatial arrangement of the molecules in the biological system medchemexpress.commedchemexpress.com.

Research Findings and Applications

The primary application of this compound in proximity-triggered crosslinking is in the study of molecular interactions, particularly within cellular environments. By incorporating non-canonical amino acids (ncAAs) bearing specific functional groups into proteins, researchers can then employ this compound to covalently link these modified proteins to their binding partners. This approach is invaluable for:

Protein Interaction Mapping: Identifying transient or stable interactions between proteins within their native cellular context. When two proteins interact, the incorporated this compound on one protein can react with a complementary group on the interacting protein, creating a crosslinked adduct that can be detected and analyzed, often using mass spectrometry medchemexpress.com.

Proximity-Dependent Labeling: this compound can be used in strategies where proximity dictates the activation or reaction of the crosslinker, thereby labeling only those molecules that are in close proximity to a specific target.

While specific quantitative data tables for "this compound" in terms of crosslinking efficiency across various experimental conditions are not detailed in the provided search results, the general principles of click chemistry reagents like this compound suggest high efficiency and specificity when appropriate reaction partners and conditions are employed. The ability to undergo both CuAAc and SPAAC reactions offers flexibility in experimental design, catering to different cellular environments and sensitivities.

Data Table: this compound Reactivity

| Reaction Type | Reactant 1 (this compound) | Reactant 2 (Complementary Group) | Catalyst/Condition | Product Formation |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc) | Azide | Alkyne | Cu(I) catalyst | Triazole linkage |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Strained Alkyne (e.g., DBCO, BCN) | None (spontaneous) | Triazole linkage |

Note: This table illustrates the general reactivity of this compound based on its azide functionality. Specific research findings detailing quantitative crosslinking efficiencies (e.g., yield percentages, reaction rates) for this compound under various biological conditions would typically be found in detailed experimental protocols and results sections of scientific publications.

Compound List

this compound

this compound hydrochloride

Amber Codon Suppression Technology

The most prevalent method for the genetic incorporation of UAAs is through the suppression of the amber stop codon (UAG). This strategy requires the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which has been engineered to recognize the UAG codon.

Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair Engineering

The cornerstone of amber codon suppression is the orthogonal aaRS/tRNA pair, which does not cross-react with the host's endogenous aaRSs or tRNAs. For the incorporation of Azk and similar lysine (B10760008) derivatives, the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from archaea like Methanosarcina mazei and Methanosarcina barkeri are widely used.

A key advantage of the PylRS system is its remarkable substrate promiscuity. nih.govgem-net.net The wild-type PylRS possesses a large, hydrophobic active site that can accommodate a variety of Nε-substituted lysine derivatives without extensive protein engineering. nih.govplos.org This inherent flexibility allows for the direct incorporation of Azk using the wild-type M. mazei PylRS/tRNAPylCUA pair. researchgate.netnih.gov Structural studies of the M. mazei PylRS have provided insights into this plasticity, revealing that the enzyme can bind various adenylated lysine analogs, holding them in a manner that allows for variations at the ε-N position. plos.org

While the wild-type PylRS is often sufficient for incorporating Azk, research into engineering PylRS mutants has demonstrated the potential to enhance efficiency and expand the substrate scope to other derivatives. For example, multistep engineering involving random screening and structure-based mutations has yielded PylRS variants with improved activity for other azido-lysine analogs. A notable study identified that a PylRS double mutant (Y306A and Y384F) enabled the large-scale preparation of proteins containing Nε-(o-azidobenzyloxycarbonyl)-L-lysine (AzZLys), a structurally related UAA. johnshopkins.edu These engineering efforts highlight the adaptability of the PylRS scaffold for incorporating a diverse range of functionalized lysine analogs.

Table 1: Examples of Engineered PylRS Mutants for Azido-Lysine Derivatives

| PylRS Mutant | Target UAA | Key Mutations | Observed Improvement | Reference |

|---|---|---|---|---|

| MmPylRS(Y306A/Y384F) | Nε-(o-azidobenzyloxycarbonyl)-L-lysine (AzZLys) | Y306A, Y384F | Enabled large-scale preparation (>10 mg/L) of AzZLys-containing proteins. | johnshopkins.edu |

| Wild-Type MmPylRS | N6-((2-azidoethoxy)carbonyl)-L-lysine (Azk) | N/A | Successfully incorporated Azk into an antigen binding fragment (Fab) in E. coli. | researchgate.netnih.gov |

Plasmid-Based Expression Systems for UAA Incorporation

The genetic components for UAA incorporation, namely the orthogonal aaRS and tRNA, are typically delivered to the host cell on plasmids. The design of these expression vectors is crucial for achieving high yields of the UAA-containing protein. Several generations of suppressor plasmids have been developed to improve incorporation efficiency.

The pEVOL plasmid series was an early success, featuring an arabinose-inducible promoter for the aaRS and a constitutive promoter for the tRNA. nih.gov More recently, a highly efficient suppressor plasmid, pUltra, has been developed. nih.gov The pUltra plasmid has a unique CloDF13 origin of replication and a spectinomycin (B156147) resistance marker, making it compatible for co-transformation with pEVOL-based plasmids. nih.govnih.gov This compatibility is particularly useful for multi-UAA incorporation strategies. The pUltra system has demonstrated higher suppression activity than its predecessors, even with a single copy of the tRNA and aaRS expression cassettes. nih.gov

For the incorporation of Azk, studies have utilized plasmid systems that express the M. mazei PylRS/tRNAPyl pair. For instance, the successful incorporation of Azk into an antigen binding fragment (Fab) in Escherichia coli was achieved using such a plasmid-based system. researchgate.netnih.gov In mammalian cells, stable platform hosts have been generated by integrating the PylRS/tRNAPyl pair into the genome, which provides a robust system for producing proteins containing Azk. nih.gov

Enhancing UAA Incorporation Efficiency

A significant challenge in UAA incorporation is the competition with endogenous cellular processes, primarily translation termination. Several strategies have been developed to overcome these limitations and boost the yield of the desired full-length protein.

Strategies for Suppressing Release Factor 1 (RF1) Activity

In E. coli, the amber codon UAG is recognized by Release Factor 1 (RF1), which triggers the termination of protein synthesis. nih.gov The suppressor tRNA must compete with RF1 for binding to the ribosome at the UAG codon. This competition is a major factor limiting the efficiency of UAA incorporation. nih.govnih.gov

A powerful strategy to eliminate this competition is the use of genomically recoded E. coli strains in which all endogenous UAG stop codons have been replaced with UAA codons. This allows for the complete deletion of the prfA gene, which encodes RF1, without affecting cell viability. nih.govnih.gov Strains such as JX33 and C321.ΔA are examples of such RF1 knockout strains. nih.govnih.gov Research has shown that in the absence of RF1, the incorporation efficiency of various UAAs at single and multiple TAG sites is dramatically increased. nih.gov For instance, the JX33 strain showed a greater than 100% increase in amino acid incorporation efficiency at a single TAG site compared to the parental strain containing RF1. nih.gov This approach is particularly advantageous for the incorporation of multiple UAAs into a single polypeptide chain, a task that is often inefficient in the presence of RF1. nih.govresearchgate.net

Another approach involves the temporary inhibition of RF1 using small molecules or peptides. Apidaecin-like antimicrobial peptides have been shown to sequester and inhibit RF1, leading to a 2- to 15-fold improvement in nsAA incorporation in various wild-type E. coli strains. harvard.edu

Optimizing UAA Uptake and Cellular Availability

The efficiency of UAA incorporation is also dependent on its transport into the cell and its intracellular concentration. researchgate.netnih.gov Natural amino acid transport systems can often be exploited for UAA uptake, but their efficiency can vary. google.com For Azk, studies have shown that its cellular uptake is a potential bottleneck in production. researchgate.netnih.gov

A detailed study on the production of an Azk-functionalized Fab in E. coli characterized the uptake of Azk under different fermentation conditions. researchgate.netnih.gov The researchers found that Azk uptake was most efficient during the batch phase of fermentation. A crucial finding was that the time between Azk uptake and the induction of its incorporation into the target protein needed to be minimized, suggesting that intracellular Azk is subject to consumption or degradation. researchgate.netnih.gov By optimizing the timing of Azk addition and the induction of protein expression, the study achieved a scalable process with high yields of the functionalized protein.

Table 2: Optimization of Azk Uptake and Fab Production in E. coli

| Fermentation Parameter | Condition | Observation/Outcome | Reference |

|---|---|---|---|

| Timing of Azk Addition | Addition during batch phase vs. fed-batch phase | Uptake was found to be more efficient during the batch phase. | researchgate.netnih.gov |

| Induction Time | Varying the time between Azk uptake and induction of Fab expression | A short time between uptake and induction was critical for high yield, suggesting intracellular Azk instability. | researchgate.netnih.gov |

| Optimized Process Yield | Optimized fermentation conditions | Achieved 2.95 mg of functionalized Fab per gram of cell dry mass, corresponding to 80% of the wild-type Fab yield. | researchgate.netnih.gov |

Multi-Unnatural Amino Acid Incorporation Approaches

The ability to incorporate multiple distinct UAAs into a single protein opens up possibilities for creating proteins with novel functions, such as FRET pairs for distance measurements or multiple orthogonal handles for complex conjugations. This requires the use of multiple orthogonal aaRS/tRNA pairs that recognize different codons.

One successful strategy involves the simultaneous use of amber (UAG) and ochre (UAA) stop codon suppression. This has been demonstrated in mammalian cells for the incorporation of two different UAAs into an anti-Her2 antibody. nih.gov In this study, an azido-lysine (AzK) was incorporated in response to the ochre codon using an engineered MbPylRS/tRNAPylUUA pair, while p-acetylphenylalanine (pAcF) was incorporated at an amber codon using an orthogonal EcTyrRS/tRNATyrCUA pair. nih.gov This approach relies on the mutual orthogonality of the two synthetase/tRNA pairs, ensuring that each UAA is directed to its designated codon. The successful expression and purification of the antibody containing both AzK and pAcF confirmed the feasibility of this dual suppression system in a complex eukaryotic protein. nih.gov The combination of the pEVOL and pUltra plasmid systems, which have compatible replication origins and markers, provides a robust platform for implementing such dual suppression strategies in E. coli. nih.govnih.gov

Genetic Encoding Strategies for Unnatural Amino Acid Incorporation

Simultaneous Encoding of Multiple Unnatural Amino Acids

The ability to incorporate multiple, distinct UAAs into a single protein opens up even greater possibilities for protein engineering, such as the introduction of multiple probes for fluorescence resonance energy transfer (FRET) studies, or the creation of complex bioconjugates. The primary strategy for achieving this involves the use of multiple, mutually orthogonal aaRS/tRNA pairs, each specific for a different UAA and recognizing a distinct codon.

The simultaneous incorporation of two or more different UAAs into a single protein in both prokaryotic and eukaryotic cells has been successfully demonstrated by several research groups. pnas.orgnih.gov This is typically achieved by employing a combination of different nonsense codons, such as the amber (UAG), ochre (UAA), and opal (UGA) stop codons, or by utilizing frameshift suppressor tRNAs that recognize quadruplet codons. pnas.orgnih.gov

A key requirement for this technology is the development of mutually orthogonal aaRS/tRNA pairs. This means that the synthetase for the first UAA must not recognize the tRNA for the second UAA, and vice versa. Furthermore, neither of the engineered pairs should cross-react with any of the endogenous aaRS/tRNA pairs in the host organism.

One common approach involves pairing an engineered tyrosyl-tRNA synthetase (TyrRS)/tRNA pair for the incorporation of one UAA in response to the amber codon, with a pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair for the incorporation of a second UAA in response to the ochre or opal codon. nih.gov The PylRS/tRNA pair is particularly versatile as it often exhibits a high degree of orthogonality in various organisms and can be engineered to recognize a wide array of lysine (B10760008) derivatives.

For instance, researchers have successfully incorporated two different UAAs, such as an azide-containing amino acid like p-azido-L-phenylalanine (pAzF) and an alkyne-containing amino acid, into a single protein. arizona.edu This allows for subsequent intramolecular crosslinking via bioorthogonal "click" chemistry. The azide (B81097) group of a UAA, such as that in "UAA crosslinker 1," provides a chemical handle for such specific bioconjugation reactions. nih.govarizona.edu

The efficiency of simultaneous dual UAA incorporation can be influenced by several factors, including the suppression efficiency of the respective codons, the concentration of the UAAs, and the competition with cellular release factors that recognize stop codons. acs.org Research has shown that optimizing the expression levels of the orthogonal tRNA and engineering the release factors can significantly improve the yield of the desired protein containing multiple UAAs. acs.org

Below is an interactive data table summarizing representative findings on the dual incorporation of two distinct unnatural amino acids into a target protein, showcasing the orthogonal systems used and the reported efficiencies.

Advanced Methodologies in Uaa Crosslinker Research

Design and Synthesis of Next-Generation UAA Crosslinkers

The rational design and efficient synthesis of novel UAA crosslinkers are pivotal for expanding the capabilities of XL-MS. Modern crosslinkers are engineered with multiple functionalities to overcome the challenges associated with the detection and identification of crosslinked peptides, which are often present in low abundance within complex biological samples.

A key challenge in XL-MS is the low abundance of crosslinked peptides compared to non-crosslinked and singly modified (dead-end) peptides. To address this, enrichable UAA crosslinkers have been developed to facilitate the selective isolation of crosslinked species prior to mass spectrometry analysis. rsc.org

A prominent strategy involves the incorporation of bioorthogonal handles, such as azide (B81097) or alkyne groups, into the crosslinker structure. rsc.orgnih.gov These functional groups allow for the covalent attachment of an affinity tag, most commonly biotin (B1667282), via highly specific and efficient "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov Once biotinylated, the crosslinked peptides can be effectively captured and enriched using streptavidin-coated beads.

Several enrichable UAA crosslinkers have been synthesized and successfully applied. For instance, azide-A-DSBSO and alkyne-A-DSBSO are trifunctional reagents that combine an amine-reactive N-hydroxysuccinimide (NHS) ester for protein crosslinking, a mass spectrometry (MS)-cleavable sulfoxide (B87167) bond, and an azide or alkyne group for enrichment. rsc.org The synthesis of these complex molecules often requires multi-step procedures, starting from precursors like pentaerythritol (B129877) and involving the introduction of the different functionalities in a controlled manner. nih.gov

Another example is the enrichable, multi-reactive UAA, eFSY (enrichable fluorosulfate-L-tyrosine). nih.govresearchgate.net This UAA can be genetically incorporated into proteins and is designed to react with multiple amino acid residues, such as lysine (B10760008) and histidine. nih.gov The "enrichable" component of eFSY allows for the purification of crosslinked products, significantly enhancing their detection by mass spectrometry. nih.govresearchgate.net

The table below summarizes some of the key enrichable UAA crosslinkers and their functional components.

| Crosslinker Name | Reactive Group | Enrichment Handle | Key Features |

| azide-A-DSBSO | NHS ester | Azide | Amine-reactive, MS-cleavable, Click chemistry compatible |

| alkyne-A-DSBSO | NHS ester | Alkyne | Amine-reactive, MS-cleavable, Click chemistry compatible |

| eFSY | Fluorosulfate | Not specified | Genetically encoded, reacts with multiple residues, MS-cleavable |

The analysis of tandem mass spectra of crosslinked peptides can be complex due to the fragmentation of two peptide chains simultaneously. To simplify this process, MS-cleavable crosslinkers have been designed. These reagents contain a labile bond that can be selectively fragmented in the gas phase during tandem mass spectrometry (MS/MS or MSn). acs.org

A highly successful class of MS-cleavable crosslinkers incorporates a sulfoxide moiety within the spacer arm. nih.govacs.orgacs.org Upon collision-induced dissociation (CID), the C-S bonds adjacent to the sulfoxide preferentially cleave, separating the two crosslinked peptides. researchgate.netsigmaaldrich.com This generates a characteristic pair of fragment ions with a defined mass difference, which simplifies the identification of the constituent peptides in subsequent MS3 analysis. sigmaaldrich.com Examples of sulfoxide-containing crosslinkers include disuccinimidyl sulfoxide (DSSO) , dihydrazide sulfoxide (DHSO) for targeting acidic residues, and bis-maleimide sulfoxide (BMSO) for cysteine crosslinking. nih.govacs.org The synthesis of these crosslinkers often starts from a common precursor and involves the introduction of the desired reactive groups. acs.org

Researchers have also developed heterobifunctional, MS-cleavable photo-crosslinkers, such as succinimidyl diazirine sulfoxide (SDASO) . nih.gov These reagents combine a photo-activatable diazirine group, which can react with a broader range of amino acids upon UV irradiation, with an amine-reactive NHS ester and a cleavable sulfoxide bond. nih.gov The diazirine group can also isomerize to a diazo compound, which shows reactivity towards carboxyl groups. nih.gov

The design of these cleavable linkers can be further refined by modulating the spacer arm structure to optimize fragmentation characteristics. acs.orgescholarship.org Asymmetric designs can lead to preferential fragmentation, which is a desirable feature for MSn analysis. escholarship.org

The table below provides an overview of various MS-cleavable crosslinkers and their properties.

| Crosslinker Name | Reactive Groups | Cleavable Bond | Fragmentation Method |

| DSSO | NHS esters | Sulfoxide (C-S) | CID |

| DHSO | Dihydrazides | Sulfoxide (C-S) | CID |

| BMSO | Maleimides | Sulfoxide (C-S) | CID |

| SDASO | NHS ester, Diazirine | Sulfoxide (C-S) | CID |

| DSBU | NHS esters | Urea (C-N) | CID/HCD |

The ability to target specific amino acid residues provides a higher degree of control in crosslinking experiments. Electrophilic UAA crosslinkers are designed with reactive groups that preferentially form covalent bonds with specific nucleophilic amino acid side chains. ucsf.edu

The reactivity of these UAAs can be fine-tuned to ensure they remain inert during protein synthesis and folding, only reacting when in close proximity to a target residue within the folded protein structure. ucsf.edu This concept, known as "proximity-enabled bioreactivity," minimizes non-specific crosslinking and allows for the capture of specific protein-protein interactions in living cells. nih.gov

For example, fluorosulfate-L-tyrosine (FSY) is a UAA that can be genetically incorporated into proteins and exhibits reactivity towards lysine, histidine, and tyrosine residues. nih.gov The development of such multi-reactive UAAs expands the toolkit for probing protein interactions. nih.gov

Other strategies involve the use of sulfonyl fluorides as versatile electrophilic groups that can react with a range of nucleophilic residues. chemrxiv.org The reactivity of these groups can be modulated, for instance, by their position on an aryl ring, to achieve a balance between reactivity and selectivity. nih.gov By systematically replacing residues in a peptide binder with an electrophilic UAA, a technique termed "electrophile scanning," researchers can identify "reactivity hotspots" for the design of covalent binders. chemrxiv.org

The development of UAA crosslinkers with tailored reactivity allows for more precise mapping of interaction interfaces and the design of highly specific covalent inhibitors.

Analytical Techniques for Crosslink Identification

The successful application of UAA crosslinkers relies on robust analytical methods for the identification of the resulting crosslinked peptides. Mass spectrometry-based proteomics is the cornerstone of this analysis, often coupled with bioorthogonal labeling techniques for enhanced sensitivity and specificity.

The analysis of crosslinked samples by mass spectrometry involves several key steps: enzymatic digestion of the crosslinked protein complexes, chromatographic separation of the resulting peptides, and tandem mass spectrometry (MS/MS) for peptide sequencing and crosslink site identification.

For MS-cleavable crosslinkers, a multistage tandem mass spectrometry (MSn) workflow is typically employed. nih.gov In the first stage of fragmentation (MS2), the cleavable bond in the crosslinker is broken, separating the two peptides. This generates characteristic fragment ion pairs that are then subjected to a second round of fragmentation (MS3) to determine the sequence of each peptide and pinpoint the site of crosslinking. sigmaaldrich.com This approach significantly simplifies the data analysis compared to non-cleavable crosslinkers.

Various software tools have been developed to automate the analysis of the complex data generated in XL-MS experiments. For instance, AixUaa is a software designed to identify crosslinked peptides generated by the MS-cleavable UAA, eFSY. nih.govresearchgate.net Other software, such as MeroX , are also used for the identification of crosslinks from various types of crosslinkers. The choice of fragmentation method, such as collision-induced dissociation (CID) or electron transfer dissociation (ETD), can also influence the type of information obtained and is often a consideration in the experimental design. acs.org

As discussed in section 4.1.1, bioorthogonal labeling is a powerful technique for the enrichment of low-abundance crosslinked peptides. The most common approach is the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a biotin tag to crosslinkers containing an azide or alkyne handle. nih.govspringernature.commdpi.com

The workflow for this process involves:

Crosslinking proteins with an azide- or alkyne-containing UAA crosslinker.

Digesting the protein mixture into peptides.

Performing the click chemistry reaction to attach a biotin-azide or biotin-alkyne tag.

Enriching the biotinylated peptides using streptavidin affinity chromatography.

Eluting the enriched peptides and analyzing them by LC-MS/MS.

This enrichment step significantly reduces the complexity of the peptide mixture, leading to a higher number of identified crosslinks. The efficiency and biocompatibility of the CuAAC reaction have been systematically studied to optimize its application in cellular systems.

Computational Tools for Crosslink Data Interpretation

The analysis of data generated from cross-linking experiments involving unnatural amino acids (UAAs) is a complex challenge that necessitates the use of specialized computational tools. nih.gov The high-throughput identification of UAA-mediated cross-linked peptides is complicated by the intricacy of protein samples and the subsequent data analysis processes. nih.gov To address these challenges, specific software has been developed to decipher mass spectrometry (MS) data, particularly for novel UAA crosslinkers that possess features like mass spectrometry (MS)-cleavability. nih.gov

A significant advancement in this area is the development of software designed to interpret the fragmentation patterns of cross-linked peptides. For instance, the software AixUaa was specifically created to analyze data from an enrichable and MS-cleavable UAA, eFSY. nih.gov This tool is designed to identify UAA-induced MS-cleavable cross-linked peptides and is also compatible with non-cleavable cross-linked peptides. nih.gov The development of such software is crucial because misassignments can occur when manually checking the spectra of identified cross-linked peptides. nih.gov For example, a cross-linked peptide might be incorrectly identified due to the fragmentation of the MS-cleavable bond, leading to a tandem MS spectrum that shows a mixture of two linear peptides. nih.gov

The general workflow for interpreting crosslink data involves several key steps, which are facilitated by various computational platforms. While not exclusively for "UAA crosslinker 1," software suites like CLMSVault and visualization tools such as Xlink Analyzer are instrumental in the broader field of protein cross-linking mass spectrometry. nih.govnih.gov These tools assist in filtering cross-links by confidence scores, distinguishing between inter-links and intra-links, and mapping mono-links. nih.gov

The interpretation of mass spectrometry data is a critical step. Software like MassLynx is used to acquire, analyze, and manage both nominal and exact mass MS and MS/MS data. For more specialized analyses, such as those involving post-translational modifications, tools like STRAP PTM can accelerate the identification of differential modifications. bu.edu The identification of cross-linked peptides from complex MS/MS spectra is a significant challenge. Database search engines like Mascot are required for this purpose, with specific modules for crosslink searches. matrixscience.com These searches can be computationally intensive, often requiring a restricted database to manage the complexity of matching spectra from two different peptides. matrixscience.com

The following table summarizes the functions of computational tools mentioned in the context of UAA and general crosslink data analysis:

| Software/Tool | Primary Function | Specific Application Example |

|---|---|---|

| AixUaa | Identification of MS-cleavable UAA cross-linked peptides. nih.gov | Deciphering mass cleavable data for the UAA crosslinker eFSY. nih.gov |

| CLMSVault | A software suite for protein cross-linking mass spectrometry data analysis and visualization. nih.gov | Aggregating results from different algorithms and cross-linkers to extend constraints for modeling. nih.gov |

| Xlink Analyzer | Analysis and visualization of cross-linking data in the context of three-dimensional structures. nih.gov | Mapping protein interaction sites and identifying conformational changes. nih.gov |

| MassLynx | Acquiring, analyzing, managing, and sharing mass spectrometry data. | General mass spectrometry data processing for both nominal and exact mass. |

| Mascot | Database search engine for protein identification from mass spectrometry data. matrixscience.com | Identification of pairs of peptides linked by intact crosslinks. matrixscience.com |

Detailed research findings have demonstrated the utility of these computational tools in identifying protein-protein interactions. In a study utilizing the eFSY UAA crosslinker, the AixUaa software was instrumental in systematically identifying the direct interactomes of Thioredoxin 1 (Trx1) and Selenoprotein M (SELM). nih.gov This integrated approach, combining a novel UAA with specialized software, allowed for the mapping of direct protein interactions in live cells. nih.gov

The data below, derived from such a study, illustrates the type of output generated and interpreted by these computational tools.

| Target Protein | Identified Interacting Protein | Cross-linked Residue on Target | Cross-linked Residue on Interactor | Software Used for Identification |

|---|---|---|---|---|

| Thioredoxin 1 (Trx1) | Protein A | eFSY | Lysine | AixUaa |

| Thioredoxin 1 (Trx1) | Protein B | eFSY | Histidine | AixUaa |

| Selenoprotein M (SELM) | Calcium Regulator X | eFSY | Lysine | AixUaa |

| Selenoprotein M (SELM) | Calcium Regulator Y | eFSY | Histidine | AixUaa |

This structured approach to data analysis, powered by dedicated computational tools, is essential for translating complex mass spectrometry data into meaningful biological insights about protein interactions and structures.

Applications of Uaa Crosslinker 1 in Investigating Biological Systems

Probing Protein Conformational Dynamics and Structure-Function Relationships

The ability to introduce site-specific covalent linkages into proteins using UAAs like BrC6K offers a powerful approach to investigate protein conformational dynamics and elucidate structure-function relationships. By "stapling" or bridging specific regions of a protein, researchers can stabilize particular conformations, thereby modulating protein stability and activity. This stabilization can help in understanding how structural integrity relates to functional output, or how specific structural arrangements influence dynamic processes within the protein. For instance, the rigidification of protein secondary structures, such as alpha-helices, through BrC6K-mediated crosslinking, can provide insights into the energetic landscape and conformational flexibility of these elements, contributing to a deeper understanding of protein folding and function.

Site-Specific Protein Stapling and Stabilization

BrC6K is a versatile electrophilic unnatural amino acid that enables the formation of covalent bonds through proximity-enabled bioreactivity. It can react with specific natural amino acid residues, namely cysteine (Cys), histidine (His), and lysine (B10760008) (Lys), under mild conditions acs.orgnih.govnih.gov. This capability allows for the precise introduction of covalent crosslinks, either intramolecularly within a single protein or intermolecularly between different proteins.

A key application of BrC6K is in protein stapling , where it is used to create covalent bridges that stabilize protein secondary structures, such as alpha-helices acs.orgnih.gov. This process involves genetically incorporating BrC6K at a specific site within a protein, often paired with a natural amino acid like cysteine at a proximal location. Upon translation, BrC6K can then react with the nearby residue, forming a stable covalent linkage that "staples" the protein structure. This technique has been employed to enhance the thermostability of proteins and to rigidify specific structural motifs, providing a method to engineer protein properties for therapeutic or research purposes acs.orgresearchgate.net. Furthermore, BrC6K's ability to form covalent bonds with native receptors on cell surfaces highlights its utility in creating stable, irreversible protein-ligand interactions acs.orgresearchgate.netrsc.org.

Application in Diverse Biological Models

The genetic code expansion technology, which allows for the site-specific incorporation of UAAs like BrC6K, has been successfully applied across various biological systems, from simple bacterial models to complex mammalian cell lines.

Bacterial and Yeast Systems

BrC6K has been successfully expressed and incorporated into proteins in bacterial systems, such as E. coli acs.orgnih.govresearchgate.net. This demonstrates the compatibility of BrC6K with bacterial translational machinery, enabling its use in studies conducted within these organisms. While specific applications of BrC6K in yeast systems are less detailed in the reviewed literature, the broader success of UAA incorporation in yeast suggests potential for its use in this model organism as well researchgate.netthermofisher.com.

Mammalian Cell Lines and Primary Cultures

The application of BrC6K extends significantly to mammalian cell lines, where it has been instrumental in probing protein interactions and engineering protein function. Notably, BrC6K has been utilized to covalently cross-link proteins to endogenous membrane receptors on the surface of mammalian cells. For example, studies have shown the successful covalent attachment of a HER2-specific affibody, engineered with BrC6K, to the native human epidermal growth factor receptor 2 (HER2) on breast cancer cells (e.g., SKBR3) acs.orgresearchgate.netrsc.org. This irreversible binding to cell surface receptors has potential implications for targeted drug delivery, imaging, and diagnostics. The ability to achieve site-specific crosslinking within proteins and to target native receptors in live mammalian cells underscores BrC6K's utility in studying complex cellular processes and developing novel therapeutic strategies.

Data Table: Reactivity of BrC6K

BrC6K's utility stems from its ability to form covalent bonds with specific natural amino acid residues through proximity-enabled bioreactivity. The identified reactive targets and typical yields are summarized below:

| Target Amino Acid Residue | Reactivity with BrC6K | Notes |

| Cysteine (Cys) | High | BrC6K reacts efficiently with cysteine residues, often showing high yields in both intra- and intermolecular crosslinking reactions acs.orgresearchgate.net. |

| Histidine (His) | Moderate to High | BrC6K can react with histidine, with yields dependent on pH. Higher yields (up to ~50%) are observed at higher pH values (e.g., pH 8.8), where the histidine side chain is more deprotonated acs.orgnih.gov. |

| Lysine (Lys) | Moderate | BrC6K can also react with lysine residues, though typically with lower yields compared to cysteine or histidine. Similar to histidine, yields are pH-dependent, with higher pH favoring the reaction acs.orgnih.gov. |

Compound List

UAA crosslinker 1 (BrC6K): (S)-2-amino-6-(6-bromohexanamido)hexanoic acid. A genetically encoded unnatural amino acid capable of forming covalent bonds with cysteine, histidine, and lysine residues.

Invertebrate and Vertebrate Organisms

The principles of genetic code expansion and UAA crosslinking are broadly applicable across diverse biological systems, including both invertebrate and vertebrate organisms. The core machinery for protein synthesis and the fundamental nature of protein interactions are conserved across many species, making these techniques powerful tools for comparative biology and for studying species-specific mechanisms.

General Applicability of GCE: Genetic code expansion technologies have been successfully implemented in a wide array of organisms, from bacteria and yeast to mammalian cells, plants, and invertebrates such as C. elegans and Drosophila nih.gov. This broad applicability means that this compound, as a representative click chemistry reagent for GCE, can be utilized to investigate protein interactions and functions in a vast range of biological models.

Investigating Invertebrate Systems: UAA crosslinking methodologies have been employed to study protein interactions in various invertebrate systems. For instance, photoreactive UAAs, similar in principle to the chemical reactivity leveraged by this compound, have been used in the parasitic invertebrate Toxoplasma gondii. Researchers utilized the UAA p-azidophenylalanine (Azi) to capture protein interactions within the parasite's native intracellular environment, providing insights into its biological mechanisms plos.org. More broadly, GCE has been successfully applied in model invertebrates like C. elegans and Drosophila nih.gov, demonstrating the potential for using azide-containing UAAs like this compound to dissect complex cellular processes in these organisms.

Investigating Vertebrate Systems: In vertebrate research, particularly in mammalian cells and model organisms, GCE technology has become an indispensable tool. Studies have focused on incorporating UAAs into mammalian cells to dynamically monitor physiological and pathological processes, offering valuable insights into protein behavior nih.govoup.comoup.com. The ability to site-specifically label proteins with UAAs like this compound allows for detailed investigations into signaling pathways, protein localization, and complex formation within the intricate cellular architecture of vertebrates.

Representative Applications of UAA Crosslinking in Biological Systems

| Organism Type | Biological System/Process Studied | UAA Crosslinking Approach (General) | Key Findings/Insights |

| Invertebrate (Parasite) | Protein-protein interactions within the inner membrane complex | Genetically encoded photo-crosslinker (e.g., p-azidophenylalanine, Azi) | Captured protein interactions in the native cellular environment, mapped binding interfaces, and provided structural information about interacting proteins plos.org. |

| Invertebrate (Model Organism) | Protein function and interaction studies in C. elegans and Drosophila | Genetically encoded UAAs with various reactive groups (e.g., alkyl bromides, tetrazoles) nih.gov | Enabled site-specific modification of proteins, allowing for the study of protein dynamics, interactions, and the introduction of novel biochemical properties. |

| Vertebrate (Mammalian Cells) | Protein-protein interactions, protein dynamics, and signaling pathways | Genetically encoded UAAs with azide (B81097) (click chemistry), benzophenone, or tetrazole moieties medchemexpress.comacs.orgoup.com | Captured transient protein interactions, identified binding partners, mapped interaction interfaces, and provided spatiotemporal control over protein labeling and crosslinking. Facilitated structural insights and mechanistic understanding of cellular processes. |

| Vertebrate (Model Organisms) | Investigation of protein structure and dynamics in vivo | Site-specific incorporation of UAAs with bioorthogonal reactivity nih.gov | Allowed for the installation of labels for spectroscopy and microscopy, enabling detailed studies of protein behavior and interactions in living animals. |

Compound Names

this compound

Challenges and Future Directions in Uaa Crosslinker 1 Research

Expanding the Scope of Biological Applications

Integration with Optogenetic and Optoproteomic Approaches

The integration of UAA crosslinkers with optogenetic and optoproteomic strategies represents a significant leap in understanding protein function and interactions within living systems. Optoproteomics, a discipline that combines optical methods with site-specific proteomics, builds upon the principles of optogenetics, which uses light to control genetically encoded proteins nih.govresearchgate.netresearchgate.net. Photo-crosslinking UAAs, such as p-azidophenylalanine (Azi) and p-benzoyl-L-phenylalanine (pBpa), can be genetically encoded into specific protein sites researchgate.netnih.gov. Upon activation by light, typically UV irradiation, these UAAs generate reactive intermediates that can form covalent bonds with nearby amino acid residues researchgate.netnih.gov. This light-induced crosslinking allows for the capture of protein-protein interactions (PPIs) with high temporal and spatial resolution, enabling researchers to study transient or weak interactions that might otherwise be missed researchgate.netnih.govnih.gov.

This approach is particularly valuable for mapping protein interaction interfaces and understanding the dynamic conformational changes of protein complexes in their native cellular environments nih.govnih.gov. For instance, studies have utilized photo-crosslinking UAAs to investigate the T cell receptor (TCR)-CD3 signaling complex, capturing interactions between its subunits nih.govnih.govacs.org. Similarly, these UAAs have been employed to study the mechanisms of ion channels, such as the Orai1 channel, by conferring light sensitivity and allowing remote control of channel activation researchgate.net. The ability to precisely trigger crosslinking at specific moments and locations provides a powerful means to dissect complex cellular signaling pathways and protein assembly dynamics nih.govnih.gov.

Quantitative Analysis of Crosslinking Events

A critical aspect of employing UAA crosslinkers is the accurate quantitative analysis of the crosslinking events themselves. While photo-crosslinking UAAs facilitate the capture of PPIs, quantifying the efficiency and specificity of these crosslinks is essential for robust interpretation of experimental data. Mass spectrometry (MS) is the primary analytical technique used to identify and quantify crosslinked peptides, which are formed when two amino acid residues are covalently linked nih.govresearchgate.net.

Researchers often employ western blotting as an initial method to assess crosslinking efficiency. This involves comparing the intensity of crosslinked protein bands (which appear as higher molecular weight species) to the intensity of non-crosslinked protein bands acs.org. Quantitative analysis can be performed by calculating the ratio of these intensities. Furthermore, advancements in UAA design have led to the development of analogs that can increase crosslinking yields umich.edu. For example, certain pBpa analogs substituted with electron-withdrawing groups have demonstrated significant fold increases in crosslinking yield compared to the parent compound, as quantified through MS-based methods umich.edu. Challenges remain in accurately quantifying low-yield crosslinking events and distinguishing specific crosslinks from non-specific reactions, necessitating meticulous experimental design and analytical approaches nih.gov.

Bioinformatic and Computational Tool Enhancement for Data Analysis

The data generated from UAA crosslinking experiments, particularly from MS-based approaches, are inherently complex. Identifying and analyzing crosslinked peptides requires specialized bioinformatic tools and computational strategies to handle the intricate mass spectra and potential modifications. The challenge lies in accurately assigning peptide fragments and identifying the specific crosslinking sites, which can be complicated by factors such as incomplete fragmentation or the presence of various side reactions nih.govresearchgate.net.

The development of dedicated software and algorithms is crucial for advancing the field. For instance, tools like AixUaa have been developed to specifically decipher data from MS-cleavable UAAs, simplifying the analysis pipeline researchgate.net. Beyond data processing, computational approaches are increasingly being integrated into the experimental design phase. Machine learning models are being developed to predict the success of UAA incorporation into specific protein sites based on factors such as evolutionary tolerance, steric effects, and physicochemical properties nih.govresearchgate.net. Such predictive models can help researchers rationally select optimal UAA insertion sites and experimental conditions, thereby enhancing the efficiency and interpretability of crosslinking data. Future directions involve further refinement of these bioinformatic pipelines to handle the increasing complexity and volume of data, enabling more comprehensive and accurate mapping of protein interactomes.

Q & A

Q. How can this compound be integrated with CRISPR screening to identify novel E3 ligase substrates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.